5-(Trifluoromethyl)imidazo[1,2-a]pyridine
Overview
Description
5-(Trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that features a trifluoromethyl group attached to the imidazo[1,2-a]pyridine scaffold
Mechanism of Action
Target of Action
5-(Trifluoromethyl)imidazo[1,2-a]pyridine has been recognized as a significant structural component in the development of various therapeutic agents . It has been used in the development of antituberculosis agents and covalent anticancer agents
Mode of Action
It’s known that this compound is used in the development of covalent inhibitors , which typically work by forming a covalent bond with their target, leading to irreversible inhibition.
Biochemical Pathways
It’s known that this compound is used in the development of antituberculosis agents and covalent anticancer agents , suggesting that it may affect pathways related to these diseases.
Pharmacokinetics
It’s known that this compound is used in the development of covalent inhibitors , which typically have good bioavailability due to their ability to form a covalent bond with their target.
Result of Action
It’s known that this compound is used in the development of antituberculosis agents and covalent anticancer agents , suggesting that it may have significant effects on the cells of these diseases.
Action Environment
It’s known that this compound is used in the development of covalent inhibitors , which typically have good stability due to their ability to form a covalent bond with their target.
Biochemical Analysis
Biochemical Properties
5-(Trifluoromethyl)imidazo[1,2-a]pyridine plays a crucial role in various biochemical reactions. It has been shown to interact with a range of enzymes, proteins, and other biomolecules. For instance, this compound can act as an inhibitor of certain enzymes, thereby modulating their activity. It has been reported to interact with kinases, which are enzymes that play a key role in cell signaling pathways. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to inhibition of its catalytic activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and survival. Additionally, this compound can alter gene expression profiles by acting on transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of kinases by binding to their ATP-binding sites, thereby preventing phosphorylation of downstream targets. Additionally, this compound can influence gene expression by interacting with transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. This compound exhibits stability under various conditions, but its effects can change over time. For example, prolonged exposure to this compound can lead to degradation and reduced efficacy. In in vitro studies, it has been observed that the compound’s activity diminishes over time, which can impact its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects such as toxicity and organ damage. Studies have shown that there is a threshold dose beyond which the compound’s toxicity increases significantly. It is important to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, which play a key role in drug metabolism. The compound’s metabolism can lead to the formation of active or inactive metabolites, which can influence its overall efficacy and safety. Additionally, this compound can affect metabolic flux and alter the levels of certain metabolites in the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it can accumulate in certain compartments, such as the cytoplasm or nucleus, where it exerts its effects. The distribution of this compound can also be influenced by factors such as tissue perfusion and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of this compound can also affect its interactions with other biomolecules and its overall efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors. One common method is the visible-light-promoted trifluoromethylation of imidazo[1,2-a]pyridine derivatives using an electrophilic trifluoromethylating reagent based on a sulfonium ylide skeleton . This reaction occurs under mild conditions and is tolerant of various functional groups.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the visible-light-promoted trifluoromethylation method suggests potential for industrial application, given its broad substrate scope and mild reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The imidazo[1,2-a]pyridine scaffold can undergo oxidation and reduction reactions, altering its electronic properties.
Radical Reactions: Functionalization via radical reactions is also possible, as demonstrated in recent studies.
Common Reagents and Conditions
Common reagents used in these reactions include electrophilic trifluoromethylating agents, oxidizing agents, and radical initiators. Reaction conditions are typically mild, often involving visible light or transition metal catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, trifluoromethylation reactions yield trifluoromethylated derivatives, while oxidation reactions can produce various oxidized forms of the compound.
Scientific Research Applications
5-(Trifluoromethyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly in the treatment of tuberculosis and other infectious diseases.
Materials Science: The compound’s unique electronic properties make it useful in the development of optoelectronic devices and sensors.
Chemical Biology: It is used as a fluorescent probe for imaging and sensing applications.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the trifluoromethyl group.
Imidazo[1,5-a]pyridine: A structural isomer with different electronic properties.
Indole Derivatives: Compounds with a similar bicyclic structure but different functional groups.
Uniqueness
5-(Trifluoromethyl)imidazo[1,2-a]pyridine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in drug design and materials science, where these properties can be leveraged to achieve specific effects.
Properties
IUPAC Name |
5-(trifluoromethyl)imidazo[1,2-a]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2/c9-8(10,11)6-2-1-3-7-12-4-5-13(6)7/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPPVYBGHPQGKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C(=C1)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10669586 | |
Record name | 5-(Trifluoromethyl)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10669586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944580-80-7 | |
Record name | 5-(Trifluoromethyl)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10669586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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